molecular formula C19H21BrF2N2OS B4137050 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide

2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide

カタログ番号 B4137050
分子量: 443.4 g/mol
InChIキー: GNSBASQDWHEEKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide, also known as ABR-215757, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit potent inhibitory activity against human carbonic anhydrase IX (CA IX).

作用機序

2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide inhibits CA IX by binding to the active site of the enzyme and blocking its catalytic activity. CA IX is involved in the regulation of pH in tumor cells, and inhibition of this enzyme leads to a decrease in extracellular acidification and a reduction in tumor growth. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis, further supporting its potential as an anticancer agent.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has been shown to exhibit potent inhibitory activity against CA IX and VEGFR2 in vitro. In vivo studies have also demonstrated the anticancer activity of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide, with significant tumor growth inhibition observed in several animal models. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to exhibit good pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments, including its potent inhibitory activity against CA IX and VEGFR2, its good pharmacokinetic properties, and its ability to inhibit tumor growth in vivo. However, the compound has some limitations, including its low solubility and the need for high concentrations to achieve significant inhibitory activity.

将来の方向性

There are several future directions for the research on 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide with other anticancer agents. The potential of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide as a diagnostic tool for the detection of hypoxic tumors is also an area of future research. Additionally, the use of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide in combination with immunotherapy for the treatment of cancer is an exciting avenue of research.
Conclusion
In conclusion, 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound exhibits potent inhibitory activity against CA IX and VEGFR2 and has been found to inhibit tumor growth in vivo. While the compound has some limitations, its potential as an anticancer agent and diagnostic tool for hypoxic tumors makes it an exciting area of research for the future.

科学的研究の応用

2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential as an anticancer agent. The compound has been found to exhibit potent inhibitory activity against CA IX, which is overexpressed in hypoxic tumors and is associated with tumor progression and poor prognosis. Inhibition of CA IX has been shown to reduce tumor growth and increase sensitivity to chemotherapy. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to exhibit antiangiogenic activity, which further supports its potential as an anticancer agent.

特性

IUPAC Name

2-(1-adamantyl)-N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrF2N2OS/c20-14-4-13(21)5-15(22)17(14)24-18(26)23-16(25)9-19-6-10-1-11(7-19)3-12(2-10)8-19/h4-5,10-12H,1-3,6-9H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSBASQDWHEEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=C(C=C(C=C4Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。